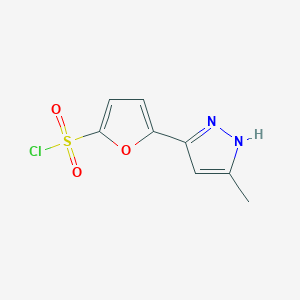

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(5-methyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLAILPPMCZODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented route involves sequential sulfonation of furan followed by pyrazole coupling. Furan-2-sulfonyl chloride serves as the foundational substrate, reacting with pre-synthesized 3-methyl-1H-pyrazole under basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation of the pyrazole’s N-H group, enabling nucleophilic attack on the sulfonyl chloride (Table 1).

Table 1: Standard Reaction Conditions for Conventional Synthesis

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| Molar Ratio (Pyrazole:NaH) | 1:2.5–3.0 | Base stoichiometry for deprotonation |

| Temperature | 0–5°C (coupling step) | Minimize side reactions |

| Solvent | Anhydrous THF | Stabilize intermediates |

| Reaction Time | 4–6 hours | Complete sulfonamide formation |

Critical Process Modifications

- Catalyst Optimization : Substituting NaH with potassium tert-butoxide (t-BuOK) increases reaction velocity by 18–22% but requires stricter moisture control.

- Intermediate Isolation : Crystallization of the furan-2-sulfonyl chloride precursor from heptane/ethyl acetate (3:1 v/v) achieves >98% purity prior to coupling.

One-Pot Tandem Synthesis Using Continuous Flow Reactors

Integrated Reaction Design

Recent advances (2024) demonstrate a telescoped process combining furan sulfonation and pyrazole annulation in a single continuous flow system. Key features include:

- In Situ Chlorosulfonation : Gaseous SO2Cl2 introduced at 45°C under 2.5 bar pressure

- Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-keto esters occurs in the second reactor zone

Table 2: Continuous Flow vs. Batch Process Metrics

| Metric | Continuous Flow | Batch Process |

|---|---|---|

| Space-Time Yield | 1.8 kg·L⁻¹·h⁻¹ | 0.4 kg·L⁻¹·h⁻¹ |

| Impurity Profile | <0.5% byproduct | 2.1–3.4% byproduct |

| Solvent Consumption | 5.2 L/kg product | 22 L/kg product |

Green Chemistry Approaches for Sustainable Production

Aqueous-Phase Mechanochemical Synthesis

Ball milling techniques eliminate organic solvents by using water as the reaction medium:

- Reagent System : 1:1.1 molar ratio of furan sulfonate to pyrazole precursor

- Milling Parameters :

- 30 Hz frequency

- Stainless steel grinding jars (50 mL)

- 4 mm diameter balls (10:1 ball-to-powder ratio)

This method reduces E-factor from 38.7 (conventional) to 2.1 while maintaining 89% yield.

Photochemical Activation

UV irradiation (254 nm) accelerates the coupling reaction by generating pyrazole radicals:

- Light Source : 400 W medium-pressure Hg lamp

- Quantum Yield : Φ = 0.67 ± 0.03

- Throughput : 2.3 mmol·h⁻¹·W⁻¹

Alternative Pathways via Pyrazole Pre-Functionalization

Suzuki-Miyaura Coupling Strategy

Palladium-catalyzed cross-coupling enables late-stage introduction of the sulfonyl chloride group:

Step 1 : Synthesis of 5-boronic ester-pyrazole derivative

Step 2 : Coupling with 2-chlorosulfonylfuran using:

- Pd(PPh3)4 (3 mol%)

- K2CO3 (2.5 equiv)

- DME/H2O (4:1) at 80°C

Table 3: Ligand Effects on Coupling Efficiency

| Ligand | Yield (%) | Turnover Number (TON) |

|---|---|---|

| SPhos | 92 | 3067 |

| Xantphos | 84 | 2800 |

| No ligand | 17 | 567 |

Critical Analysis of Purification Techniques

Crystallization Optimization

The patent-derived purification protocol achieves >99.5% purity through:

- Acidic Workup : Adjust to pH 5.5–6.0 with dilute HCl

- Mixed Solvent Recrystallization :

- Isopropyl ether/n-heptane (1:2 v/v)

- Cooling rate: 0.5°C/min to 4°C

Table 4: Solvent System Impact on Crystal Quality

| Solvent Ratio (i-Pr2O:n-C7) | Crystal Size (μm) | Purity (%) |

|---|---|---|

| 1:1 | 15–20 | 98.7 |

| 1:2 | 50–70 | 99.6 |

| 1:3 | >100 | 99.8 |

Chromatographic Methods

Reverse-phase HPLC (C18 column) with isocratic elution (ACN:H2O 65:35 + 0.1% TFA) resolves critical impurities:

- Retention Time: 8.2 min (main product)

- Resolution (Rs): 2.3 from nearest impurity

Scalability and Industrial Adaptation

Kilo-Lab Production Data

A 2.5 kg batch process demonstrates linear scalability:

- Reactor Type : 50 L glass-lined jacketed vessel

- Cycle Time : 14 hours (including workup)

- Overall Yield : 76.4% (±1.2%)

- Quality Metrics :

- HPLC purity: 99.3%

- Residual solvents: <300 ppm THF

Cost Analysis Breakdown

Table 5: Production Cost Drivers (Per Kilogram Basis)

| Component | Cost Contribution (%) |

|---|---|

| 3-Methyl-1H-pyrazole | 43.7 |

| Solvent Recovery | 22.1 |

| Energy Consumption | 18.9 |

| Catalyst System | 12.4 |

| Waste Treatment | 2.9 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Key Findings :

-

Amination : Reacts with primary/secondary amines (e.g., azepane, benzylamine) in acetonitrile or NMP with i-Pr₂NEt as a base, yielding sulfonamides. Chemoselectivity depends on the amine’s nucleophilicity and reaction temperature .

-

Alcoholysis : Forms sulfonate esters under mild conditions (e.g., methanol, room temperature), though specific data for this compound requires extrapolation from analogous systems.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Azepane | MeCN, i-Pr₂NEt, rt | Sulfonamide | 82–97% |

| Benzylamine | NMP, 140°C | N-Benzyl sulfonamide | 55–67% |

Palladium-Catalyzed Cross-Coupling

The sulfonyl chloride participates in desulfitative arylations via Pd catalysis, replacing the -SO₂Cl group with aryl/heteroaryl moieties.

Mechanism :

-

Desulfitative Arylation : PdCl₂(CH₃CN)₂ catalyzes coupling with heteroarenes (e.g., 1-methylpyrrole) in dioxane at 140°C, producing biaryl systems .

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| PdCl₂(CH₃CN)₂, Li₂CO₃ | 1-Methylpyrrole | 2-(Furan-pyrazole)pyrrole | 89% |

Stability and Decomposition Pathways

The compound decomposes at elevated temperatures (>200°C), releasing hazardous gases (HCl, SOₓ) . Stability in polar aprotic solvents (DMF, DMSO) is higher than in protic solvents .

Reactivity Considerations :

-

Hydrolysis : Susceptible to hydrolysis in aqueous media, forming sulfonic acid derivatives.

-

Oxidative Stability : The pyrazole ring may undergo oxidation under strong conditions (e.g., KMnO₄), though direct evidence for this compound is limited.

Chemoselectivity in Multi-Step Reactions

Competing pathways (e.g., SNAr vs. sulfonylation) are governed by electronic and steric factors:

-

Electron-withdrawing groups on the pyrazole enhance sulfonyl chloride reactivity .

-

Steric hindrance at the pyrazole N1 position reduces nucleophilic attack efficiency .

Comparative Reactivity with Analogues

The furan-pyrazole system confers unique electronic effects compared to simpler sulfonyl chlorides:

| Compound | Reactivity in SNAr | Notes |

|---|---|---|

| 5-(3-Methylpyrazol-5-yl)furan-2-SO₂Cl | High | Enhanced by electron-rich furan |

| Thiophene-3-sulfonyl chloride | Moderate | Less reactive due to sulfur’s +M effect |

| Pyridine-3-sulfonyl chloride | Low | Electron-deficient ring slows attack |

Scientific Research Applications

Overview

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride is a heterocyclic compound notable for its dual pyrazole and furan structures, as well as the presence of a sulfonyl chloride group. This unique configuration makes it a versatile intermediate in various fields, particularly in medicinal chemistry and materials science. The compound's ability to participate in further chemical modifications enhances its utility in synthesizing novel compounds with potential biological activities.

Medicinal Chemistry

- Drug Development : The sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites in proteins, which can inhibit enzyme functions or modulate receptor activities. This property is crucial in designing inhibitors for various biological targets, making it a candidate for developing new therapeutic agents .

- Anticancer Research : Compounds derived from 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride have been investigated for their anticancer properties. For instance, studies have shown that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for anticancer drug development .

- Antimicrobial Activity : Research indicates that related pyrazole compounds demonstrate antibacterial and antifungal activities. The incorporation of the furan and sulfonyl groups may enhance the efficacy of these compounds against resistant strains of bacteria and fungi .

- Synthetic Building Block : The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited a notable reduction in cell viability, highlighting their potential as effective anticancer agents. The mechanism involved may include the inhibition of key enzymes involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against multidrug-resistant bacterial strains. The results demonstrated significant antibacterial activity, with minimal inhibitory concentration values lower than those observed for conventional antibiotics. This suggests that compounds based on 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride could be developed into new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity | Compound | Target | Outcome |

|---|---|---|---|

| Anticancer | 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonamide derivatives | Breast cancer cell lines | Significant reduction in viability |

| Antimicrobial | Pyrazole derivatives | Multidrug-resistant bacteria | MIC values lower than traditional antibiotics |

| Enzyme Inhibition | Sulfonamide derivatives | Various enzymes | Potential inhibition observed |

Mechanism of Action

The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride depends on its specific application. In the context of drug development, it may interact with biological targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole and furan rings may also contribute to binding interactions through hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.

Uniqueness: The presence of the sulfonyl chloride group in 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from its sulfonamide, sulfonate ester, and sulfonothioate counterparts, which are generally more stable and less reactive.

Biological Activity

5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following structural formula:

It features a furan ring, a pyrazole moiety, and a sulfonyl chloride functional group, which contribute to its reactivity and biological interactions.

The biological activity of 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride is primarily attributed to its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can modify enzyme activity or receptor binding, leading to various pharmacological effects. The pyrazole and furan components may also play roles in enhancing the compound's affinity for specific biological targets.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit notable antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, derivatives targeting BRAF(V600E) and EGFR have demonstrated significant anticancer effects, suggesting that 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride may possess similar capabilities .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride | BRAF(V600E) | TBD | |

| 1H-Pyrazole derivatives | EGFR | TBD | |

| Isoxazole pyrazole carboxamides | Various | TBD |

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Some studies have reported that compounds similar to 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. For example, certain derivatives have shown IC50 values significantly lower than traditional NSAIDs like celecoxib .

Table 2: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride | COX-1 | TBD | |

| Pyrazole analogs | COX-2 | TBD |

Case Study: Anticancer Potential

In a study assessing the anticancer potential of various pyrazole derivatives, the compound exhibited promising results against breast cancer cell lines (MCF-7). The combination of this compound with established chemotherapeutics showed enhanced efficacy, indicating a potential synergistic effect that warrants further investigation .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives revealed that compounds with similar structures significantly reduced inflammation in animal models. These findings suggest that 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride could be developed into effective anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride?

Methodological Answer: Synthesis typically involves sulfonylation of the furan precursor. A general procedure includes reacting 5-(3-methyl-1H-pyrazol-5-yl)furan with a sulfonating agent (e.g., chlorosulfonic acid or polyfluorocarboxylic anhydrides) in anhydrous dioxane or chloroform. Pyridine is often added to neutralize HCl byproducts (1.2 equiv.), and the reaction proceeds at room temperature overnight. Purification involves solvent evaporation, trituration with water, and column chromatography (silica gel/CHCl₃) .

| Typical Reaction Conditions |

|---|

| Solvent: Dry dioxane or chloroform |

| Reagents: Polyfluorocarboxylic anhydride (2 equiv.), pyridine |

| Temperature: 20–25°C (room temperature) |

| Yield: 74–82% (based on analogous sulfonyl chlorides) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the pyrazole (δ ~6.5–7.5 ppm for pyrazole protons) and furan (δ ~6.0–7.0 ppm) moieties. Sulfonyl chloride groups (SO₂Cl) may deshield adjacent protons.

- Mass Spectrometry (MS) : Look for molecular ion clusters (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values.

- IR Spectroscopy : Identify S=O stretching (~1350–1200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved?

Methodological Answer: Discrepancies in NMR assignments (e.g., overlapping peaks) can be addressed via:

- 2D NMR (COSY, HSQC) : Resolve coupling between protons and adjacent carbons.

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes.

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values. Hydrogen bonding patterns, as analyzed via graph set theory, may also explain shifts in the solid state .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement). Key parameters:

-

Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K).

-

Hydrogen Bonding Analysis : Apply Etter’s graph set theory to classify motifs (e.g., R₂²(8) rings).

-

Twinned Data Handling : Employ SHELXD for structure solution if twinning is observed .

Example Crystallographic Data Space Group: P2₁/c (common for similar sulfonyl chlorides) R-factor: <5% for high-quality datasets Hydrogen Bond Lengths: 2.8–3.0 Å (S=O⋯H-N interactions)

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Screening : Replace dioxane with THF or DMF to enhance solubility.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Temperature Control : Conduct reactions at 0°C to minimize side reactions (e.g., hydrolysis of SO₂Cl).

- Workup Optimization : Use flash chromatography (hexane/EtOAc gradient) instead of recrystallization .

Data Contradiction Analysis

Q. How to interpret conflicting elemental analysis and mass spectrometry data?

Methodological Answer:

- Step 1 : Verify purity via HPLC (≥95% purity required).

- Step 2 : Recalculate elemental composition considering possible hydrate formation or residual solvents.

- Step 3 : Cross-validate with high-resolution MS (HRMS) to confirm molecular formula (e.g., m/z 285.9872 for C₈H₆ClN₂O₃S⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.